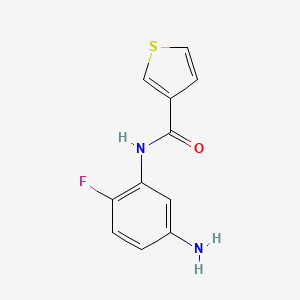

N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-9-2-1-8(13)5-10(9)14-11(15)7-3-4-16-6-7/h1-6H,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLCCTOKPVCZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)NC(=O)C2=CSC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide typically involves the reaction of 5-amino-2-fluoroaniline with thiophene-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and fluorine positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide is utilized in various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Thiophene Carboxamide Family

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., cyano, trifluoromethyl) and electron-donating groups (e.g., methoxy, amino) modulate solubility and binding affinity. For instance, the cyano group in Compound 11 increases polarity, while the trifluoromethyl group in enhances lipophilicity.

- Ring Saturation : Dihydrothiophene derivatives (e.g., 5ab) exhibit lower melting points (253–281°C) compared to fully aromatic thiophenes, likely due to reduced crystallinity .

- Bioactivity: Compounds like 5-Cyano-N-(4-methoxyphenyl)-4-(2-arylaminoacetamido)thiophene-3-carboxamide () show inhibitory activity against kinases (e.g., VEGFR-2), attributed to structural mimicry of clinical inhibitors like Sorafenib.

Physicochemical and Spectroscopic Data Comparison

Melting Points and Stability

- N-(5-Amino-2-fluorophenyl)thiophene-3-carboxamide: Predicted to have a melting point >250°C based on analogs with aromatic amines (e.g., Compound 13 in ).

- Analogues with Amino Groups: Compounds like 5ae (254–256°C, ) and 5af (265–266°C, ) demonstrate that amino substituents increase thermal stability due to hydrogen-bonding networks.

Spectroscopic Signatures

- 1H NMR: The 5-amino-2-fluorophenyl group would show distinct aromatic proton signals at δ 6.5–7.5 ppm, similar to Compound 13 (δ 7.2–7.8 ppm for 4-fluorophenyl, ).

- IR Spectroscopy : Expected N–H stretches (~3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹), aligning with data from .

Actividad Biológica

N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The molecular structure includes a thiophene ring, an amine group, and a carboxamide functional group, which are critical for its biological interactions.

The precise mechanism of action for this compound remains largely unexplored. However, similar thiophene derivatives have demonstrated the ability to interact with various biological targets through:

- Enzyme Inhibition : Many thiophene derivatives inhibit specific enzymes involved in critical biochemical pathways. For instance, they may modulate cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are pivotal in inflammatory processes .

- Receptor Modulation : Some compounds in this class have been shown to affect receptor functions, potentially leading to altered signaling pathways associated with cancer and inflammation .

Anticancer Properties

Research indicates that thiophene derivatives possess significant anticancer properties. This compound is being investigated for its ability to inhibit tumor growth and metastasis. For example:

- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that modifications in the thiophene scaffold can enhance activity against specific cancer types, such as breast and lung cancers .

- Mechanisms of Action : The anticancer effects may involve the inhibition of angiogenesis and interference with cell cycle regulation pathways. For instance, certain derivatives have been shown to inhibit VEGFR1 and VEGFR2, crucial for tumor blood supply .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Thiophene derivative A | 2.5 | VEGFR1 |

| Thiophene derivative B | 1.9 | VEGFR2 |

Anti-inflammatory Activity

Thiophene derivatives, including this compound, have shown promise in reducing inflammation:

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that these compounds can downregulate cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses .

- Experimental Models : In animal models of inflammation, these compounds have demonstrated significant reductions in edema and other inflammatory markers, suggesting their potential use in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Solubility and Stability : Preliminary data suggest that the compound has good solubility profiles and metabolic stability, important factors for drug development.

- Predicted Properties : The compound has a predicted melting point of 177.15°C and a boiling point of 310.2°C at 760 mmHg. These properties may influence its formulation and delivery methods.

Case Studies

Several studies have highlighted the biological activity of thiophene derivatives:

- Anti-cancer Study : A recent investigation found that a related thiophene derivative significantly inhibited tumor growth in xenograft models by targeting angiogenesis pathways .

- Inflammation Model : In a mouse model of acute lung injury, thiophene derivatives demonstrated the ability to reduce inflammation markers significantly when administered at doses as low as 20 mg/kg .

Q & A

Q. What are the established synthetic methodologies for N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide, and how are purity and yield optimized?

- Methodological Answer : Synthesis typically involves amide coupling between thiophene-3-carboxylic acid derivatives and 5-amino-2-fluorophenylamine. Key steps include:

- Activation of the carboxylic acid using carbodiimides (e.g., EDC) to form an active ester intermediate.

- Nucleophilic attack by the amino group on the activated carbonyl, followed by purification via reverse-phase HPLC or recrystallization .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) and stoichiometric ratios are adjusted to maximize yield. Continuous flow reactors may enhance scalability and purity in industrial settings .

Q. How is the structural integrity of This compound confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and thiophene carboxamide (δ ~8.1 ppm for CONH) .

- LC-MS : Confirms molecular weight ([M+H] expected at m/z 279.3 for CHFNOS) and purity (>95%) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~3350 cm (N-H stretch) confirm functional groups .

Q. What methods are used to assess the compound’s stability in physiological conditions?

- Methodological Answer :

- Plasma Stability : Incubate with fresh rat plasma (37°C, pH 7.4) and quantify remaining compound via LC-MS at intervals (0, 15, 30, 60, 120 min). Degradation half-life () is calculated using first-order kinetics .

- Microsomal Stability : Use rat liver microsomes with NADPH cofactors. Metabolite identification employs HR-MS/MS to detect oxidative products (e.g., hydroxylation at the thiophene ring) .

Advanced Research Questions

Q. How do structural modifications of the thiophene-3-carboxamide scaffold impact JNK inhibitory activity?

- Methodological Answer :

- SAR Studies :

- Positional Effects : Moving the carboxamide from position 3 to 5 on the thiophene ring abolishes activity (IC >100 μM vs. 5.4 μM for 3-carboxamide) .

- Substituents : Adding methyl groups at positions 4 or 5 reduces potency (IC >25 μM), while halogenation (e.g., bromine) enhances lipophilicity and target binding .

- Assays : Use DELFIA (dissociation-enhanced lanthanide fluorescence immunoassay) to measure displacement of biotinylated pepJIP1 and TR-FRET (time-resolved FRET) for JNK1 kinase inhibition .

Q. What is the proposed mechanism of action for This compound in modulating kinase activity?

- Methodological Answer :

- JNK Inhibition : The compound binds to the JIP1 docking site on JNK, disrupting substrate recruitment. Competitive ATP-mimetic behavior is observed in TR-FRET assays, where it reduces phosphorylation of ATF2 substrates (IC ~26 μM) .

- Biophysical Validation : Surface plasmon resonance (SPR) confirms direct binding to JNK1 with a dissociation constant () in the micromolar range .

Q. How can researchers resolve contradictions in activity data across different assay platforms?

- Methodological Answer :

- Orthogonal Assays : Compare DELFIA (binding affinity) with functional kinase assays (e.g., LanthaScreen™ TR-FRET). Discrepancies may arise from compound interference with fluorescent probes or ATP competition.

- Control Experiments : Include known inhibitors (e.g., BI-78D3) and ATP analogs to validate assay specificity. Normalize data to % inhibition relative to vehicle and positive controls .

Q. What in vitro models are appropriate for studying the compound’s pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- Caco-2 Permeability Assay : Predict intestinal absorption by measuring apparent permeability () across monolayers.

- HepG2 Cytotoxicity : Assess hepatotoxicity via MTT assay (IC >50 μM suggests low risk).

- Primary Neuronal Cultures : For neuroprotective studies, measure tau aggregation inhibition using Thioflavin T fluorescence (IC ~10 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.